Trans vs. Cis Stereochemistry: Conformation and Reactivity
trans-3-Fluorocyclobutanol possesses a defined trans spatial arrangement of the fluorine and hydroxyl groups, whereas cis-3-fluorocyclobutanol (CAS 1314961-80-2) exhibits a cis configuration [1]. This stereochemical difference alters the compound's three-dimensional shape, dipole moment, and intermolecular interactions, which are critical for molecular recognition in biological systems .
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | trans configuration: fluorine and hydroxyl groups on opposite faces of the cyclobutane ring |
| Comparator Or Baseline | cis-3-fluorocyclobutanol: fluorine and hydroxyl groups on the same face of the cyclobutane ring |
| Quantified Difference | Distinct spatial orientation leading to different physicochemical and biological properties |
| Conditions | Structural analysis; stereoisomer comparison |
Why This Matters
Procurement of the specific trans isomer ensures reproducibility in stereosensitive applications, such as asymmetric synthesis and structure-based drug design.
- [1] ChemDict. cis-3-fluorocyclobutanol. CAS: 1314961-80-2. View Source
